Bis[4-(tert-butyl)phenyl]iodonium Tetra(nonafluoro-tert-butoxy)aluminate
Description
Bis[4-(tert-butyl)phenyl]iodonium Tetra(nonafluoro-tert-butoxy)aluminate (IOC-A) is a hypervalent iodonium salt characterized by its cationic iodonium core paired with the tetra(nonafluoro-tert-butoxy)aluminate counterion (Al(OC(CF₃)₃)₄⁻). This compound is widely utilized as a cationic photoinitiator in polymerization processes, particularly for epoxy resins and carbon fiber composites, due to its high thermal stability and efficient initiation properties under UV or thermal activation . The bulky, fluorinated counterion enhances solubility in nonpolar matrices and reduces nucleophilicity, thereby increasing the reactivity of the iodonium cation .
Properties
IUPAC Name |
bis(4-tert-butylphenyl)iodanium;tetrakis[[1,1,1,3,3,3-hexafluoro-2-(trifluoromethyl)propan-2-yl]oxy]alumanuide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26I.4C4F9O.Al/c1-19(2,3)15-7-11-17(12-8-15)21-18-13-9-16(10-14-18)20(4,5)6;4*5-2(6,7)1(14,3(8,9)10)4(11,12)13;/h7-14H,1-6H3;;;;;/q+1;4*-1;+3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTGHKQSDLHXQNS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)[I+]C2=CC=C(C=C2)C(C)(C)C.C(C(F)(F)F)(C(F)(F)F)(C(F)(F)F)O[Al-](OC(C(F)(F)F)(C(F)(F)F)C(F)(F)F)(OC(C(F)(F)F)(C(F)(F)F)C(F)(F)F)OC(C(F)(F)F)(C(F)(F)F)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H26AlF36IO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1360.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2350272-68-1 | |
| Record name | Bis[4-(tert-butyl)phenyl]iodonium Tetra(nonafluoro-tert-butoxy)aluminate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
The synthesis of Bis[4-(tert-butyl)phenyl]iodonium Tetra(nonafluoro-tert-butoxy)aluminate typically involves the reaction of iodonium salts with nonafluoro-tert-butoxy aluminate. The reaction conditions often require a controlled environment with specific temperature and pressure settings to ensure the desired product is obtained with high purity . Industrial production methods may involve large-scale reactors and continuous flow processes to achieve efficient and consistent production .
Chemical Reactions Analysis
Bis[4-(tert-butyl)phenyl]iodonium Tetra(nonafluoro-tert-butoxy)aluminate undergoes various chemical reactions, including:
Oxidation: This compound can participate in oxidation reactions, often facilitated by strong oxidizing agents.
Reduction: It can be reduced under specific conditions, although this is less common.
Substitution: The compound can undergo nucleophilic substitution reactions, where the iodonium group is replaced by other nucleophiles.
Common reagents used in these reactions include strong acids, bases, and other nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Bis[4-(tert-butyl)phenyl]iodonium Tetra(nonafluoro-tert-butoxy)aluminate has a wide range of applications in scientific research:
Biology: The compound’s ability to generate acid upon light exposure makes it useful in biological studies involving controlled pH changes.
Mechanism of Action
The primary mechanism by which Bis[4-(tert-butyl)phenyl]iodonium Tetra(nonafluoro-tert-butoxy)aluminate exerts its effects is through the generation of acid upon exposure to light. This process involves the cleavage of the iodonium group, releasing protons and resulting in a decrease in pH. The molecular targets and pathways involved include the activation of photopolymerization reactions and the initiation of acid-catalyzed processes .
Comparison with Similar Compounds
Structural and Functional Differences
IOC-A belongs to a class of diaryliodonium salts with varying counterions. Key analogs include:
Thermal Stability and Reactivity
- IOC-A: The tetra(nonafluoro-tert-butoxy)aluminate counterion imparts exceptional thermal stability (>250°C), making IOC-A suitable for high-temperature curing processes in composites . The fluorinated groups reduce ion pairing, enhancing the iodonium cation’s electrophilicity .
- IOC-T and IOC-P : These exhibit lower thermal stability (decomposition ~150–200°C) due to smaller, less shielded counterions. Triflate’s strong electron-withdrawing nature accelerates cationic polymerization but may lead to premature decomposition in harsh conditions .
- IOC-8 : While SbF₆⁻ offers high Lewis acidity, it is prone to hydrolysis, limiting its use in moisture-sensitive applications .
Solubility and Application-Specific Performance
- IOC-A : Solubility in fluorinated solvents and epoxy resins is superior due to the lipophilic, fluorinated counterion. This property is critical in aerospace-grade carbon/epoxy composites, where homogeneous initiation is required .
- IOC-T and IOC-P : Preferentially soluble in polar aprotic solvents (e.g., acetonitrile), making them suitable for solution-phase organic syntheses .
- IOC-FT: Fluorine substituents on the aryl rings improve compatibility with fluorinated monomers but may reduce shelf life due to increased sensitivity .
Biological Activity
Bis[4-(tert-butyl)phenyl]iodonium Tetra(nonafluoro-tert-butoxy)aluminate (CAS Number: 2350272-68-1) is a complex organoiodine compound known for its unique properties and applications in various fields, particularly in photopolymerization processes and biomedicine. This article focuses on the biological activity of this compound, exploring its mechanisms of action, biochemical pathways, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 1360.42 g/mol. The compound is characterized by a bulky iodonium moiety, which contributes to its reactivity and utility as a photoacid generator (PAG) in various applications.
| Property | Value |
|---|---|
| Molecular Formula | C₃₆H₂₆AlF₃₆IO₄ |
| Molecular Weight | 1360.42 g/mol |
| CAS Number | 2350272-68-1 |
| IUPAC Name | bis(4-tert-butylphenyl)iodanium; tetrakis[[1,1,1,3,3,3-hexafluoro-2-(trifluoromethyl)propan-2-yl]oxy]alumanuide |
This compound functions primarily as a photoacid generator. Upon exposure to ultraviolet (UV) light, it releases protons (H⁺), leading to a decrease in pH which can influence various biological processes. This mechanism is particularly useful in controlled drug delivery systems and in enhancing cellular uptake of therapeutic agents.
Biochemical Pathways
The compound's interaction with biological membranes has been studied to assess its pharmacological relevance. Its affinity for human serum albumin (HSA) and low-density lipoprotein (LDL) indicates potential implications in drug formulation and delivery systems. The logP (partition coefficient) values suggest that the compound can effectively penetrate cellular membranes, enhancing its bioavailability.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- Cellular Uptake and Photodynamic Activity : Research has shown that incorporating this compound into polymeric micelles significantly enhances cellular uptake and photocytotoxicity in cancer cell lines. This was demonstrated in vivo using CT26 bearing BALB/c mice, where improved biodistribution and photodynamic efficacy were observed .
- Oxidative Reactions : The compound has been utilized as an effective reagent for oxidizing primary alcohols to aldehydes and secondary alcohols to ketones under mild conditions. This reaction showcases its utility in organic synthesis while highlighting its biological relevance in metabolic pathways .
- Antiproliferative Activity : In studies evaluating antiproliferative effects against human breast cancer cell lines (MCF-7), compounds related to Bis[4-(tert-butyl)phenyl]iodonium demonstrated significant activity with IC50 values indicating effective inhibition of cell growth .
Q & A
Q. What are the standard protocols for synthesizing Bis[4-(tert-butyl)phenyl]iodonium Tetra(nonafluoro-tert-butoxy)aluminate, and what analytical techniques are critical for confirming its purity?
Answer: The synthesis typically involves a two-step process:
Iodonium Salt Formation : Reacting 4-(tert-butyl)phenyl iodide with a hypervalent iodine reagent (e.g., [bis(trifluoroacetoxy)iodo]benzene) under inert conditions to form the iodonium cation .
Counterion Exchange : Metathesis with a fluorinated aluminate (e.g., potassium tetra(nonafluoro-tert-butoxy)aluminate) in anhydrous solvents like dichloromethane or THF .
Q. Critical Analytical Techniques :
- NMR Spectroscopy : Confirm iodonium cation integrity (e.g., characteristic downfield shifts for aromatic protons in ).
- FTIR : Verify fluorinated aluminate counterion presence (C-F stretching vibrations at 1150–1250 cm).
- Elemental Analysis : Validate stoichiometry (e.g., fluorine content via combustion analysis).
- X-ray Crystallography : Resolve structural ambiguities, particularly for fluorinated moieties .
Q. How should researchers handle and store this compound to prevent decomposition during experiments?
Answer:
- Storage : Store at –20°C under inert gas (argon or nitrogen) in light-resistant containers. The fluorinated counterion is hygroscopic; prolonged exposure to moisture leads to hydrolysis .
- Handling : Use gloveboxes for air-sensitive steps. Pre-dry solvents (e.g., molecular sieves for THF) to minimize water ingress.
- Stability Tests : Conduct periodic checks to detect decomposition (e.g., free 4-(tert-butyl)phenol peaks at δ 5.5–6.0 ppm) .
Advanced Research Questions
Q. What experimental design strategies are recommended for optimizing its use as a photoinitiator in radical polymerization?
Answer: A factorial design approach is optimal to evaluate interactions between variables :
- Key Factors : Light intensity, monomer concentration, initiator loading.
- Response Variables : Polymerization rate (via real-time FTIR), molecular weight (GPC).
Q. Example Design Table :
| Factor | Low Level | High Level |
|---|---|---|
| Light Intensity | 10 mW/cm² | 50 mW/cm² |
| [Monomer] | 1.0 M | 3.0 M |
| [Initiator] | 0.1 mol% | 0.5 mol% |
Analysis : Use ANOVA to identify significant factors. For instance, high light intensity may accelerate initiation but increase side reactions (e.g., chain transfer) .
Q. How can researchers resolve contradictions in reported catalytic activity data for this compound in C–H functionalization reactions?
Answer: Discrepancies often arise from:
- Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize the iodonium cation but may coordinate to the aluminate, reducing reactivity. Compare results in DMF vs. non-coordinating solvents (e.g., toluene) .
- Substrate Scope : Electron-deficient substrates typically show higher yields due to enhanced electrophilicity of the iodonium intermediate. Re-evaluate studies using standardized substrates (e.g., benzene derivatives with controlled substituents).
- Mechanistic Probes : Use deuterium labeling () to distinguish between single-electron transfer (SET) and polar pathways .
Q. What computational methods are suitable for modeling the redox behavior of this iodonium salt in photoredox catalysis?
Answer:
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level. Calculate reduction potentials (vs. SCE) using the Born-Haber cycle for the iodonium cation/aluminate pair .
- TD-DFT : Predict UV-vis absorption spectra to correlate with experimental λmax (critical for photoactivity tuning).
- Solvent Models : Apply the SMD continuum model to account for solvent effects on redox potentials .
Q. What challenges arise in characterizing its thermal stability, and how can they be mitigated?
Answer:
- Challenge : Decomposition overlaps with melting points (e.g., exothermic events in DSC complicate interpretation).
- Mitigation Strategies :
Q. How does the fluorinated counterion influence its solubility in non-polar matrices, and what implications does this have for applications in polymer composites?
Answer:
- Solubility Mechanism : The perfluorinated tert-butoxy groups enhance solubility in fluorinated solvents (e.g., perfluorohexane) via "fluorophilic" interactions. This property enables uniform dispersion in fluoropolymers (e.g., PVDF) .
- Composite Performance : Improved solubility reduces phase separation, enhancing mechanical strength. Validate via SEM-EDS mapping to confirm homogeneous Al/F distribution in the polymer matrix .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
